molecular formula C13H15ClN2O3 B1629658 Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate CAS No. 1016867-08-5

Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate

Cat. No.: B1629658
CAS No.: 1016867-08-5
M. Wt: 282.72 g/mol
InChI Key: WEOOJAIFBCTSIS-UHFFFAOYSA-N
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Description

Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate: is a chemical compound with the molecular formula C13H15ClN2O3 and a molecular weight of 282.73 g/mol It is a derivative of piperidine and nicotinic acid, featuring a piperidine ring substituted with a methyl ester and a chloronicotinoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate typically involves the reaction of 2-chloronicotinic acid with piperidine-4-carboxylic acid methyl ester under specific conditions. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloronicotinoyl group to a more reduced form.

    Substitution: The chloronicotinoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted nicotinoyl derivatives.

Scientific Research Applications

Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies investigating the biological activity of nicotinic acid derivatives and their potential therapeutic effects.

    Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular interactions depend on the specific context and application of the compound .

Comparison with Similar Compounds

    Methyl 1-(2-nicotinoyl)piperidine-4-carboxylate: Similar structure but without the chlorine atom.

    Methyl 1-(2-bromonicotinoyl)piperidine-4-carboxylate: Similar structure with a bromine atom instead of chlorine.

    Methyl 1-(2-fluoronicotinoyl)piperidine-4-carboxylate: Similar structure with a fluorine atom instead of chlorine.

Uniqueness: Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in specific interactions, such as halogen bonding, which can affect the compound’s binding affinity and selectivity for molecular targets .

Properties

IUPAC Name

methyl 1-(2-chloropyridine-3-carbonyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c1-19-13(18)9-4-7-16(8-5-9)12(17)10-3-2-6-15-11(10)14/h2-3,6,9H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOOJAIFBCTSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640924
Record name Methyl 1-(2-chloropyridine-3-carbonyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016867-08-5
Record name Methyl 1-(2-chloropyridine-3-carbonyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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